BENGHE Foundational & Exploratory

Check Availability & Pricing

Unveiling SHO1122147: A Novel Mitochondrial
Uncoupler for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SHO1122147

Cat. No.: B15574463

An In-depth Technical Guide for Researchers and Drug Development Professionals
Field: Medicinal Chemistry and Metabolic Disease Therapeutics

This technical guide provides a comprehensive overview of SHO1122147, a novel small
molecule identified as a mitochondrial uncoupler with therapeutic potential for obesity and
Metabolic Dysfunction-Associated Steatohepatitis (MASH). The information presented is
collated from the primary scientific literature, focusing on quantitative data, experimental
methodologies, and the compound's mechanism of action.

Core Compound Data and Efficacy

SHO1122147 is a derivative of[1][2][3]Oxadiazolo[3,4-b]pyridin-7-ol, designed as a
mitochondrial uncoupler.[3][4] Mitochondrial uncouplers are protonophores that dissipate the
proton gradient across the inner mitochondrial membrane, independent of ATP synthase,
leading to increased respiration and energy expenditure.[3] This mechanism is a promising
strategy for combating metabolic diseases like obesity and MASH.[3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative parameters reported for
SHO1122147.

Table 1: In Vitro Efficacy of SHO1122147
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Parameter Value Cell Line Description

The half-maximal
effective concentration
required to increase
the oxygen

EC50 3.6 uM L6 Myoblasts ]
consumption rate,
indicating
mitochondrial

uncoupling activity.[3]

Table 2: In Vivo Pharmacokinetics and Safety in Mice

Parameter Value Species Description

The time required for
the concentration of
Half-life (t%2) 2 hours Mouse the compound in the
body to be reduced by
one-half.[3]

The maximum serum
Max Concentration concentration that the
35 uM Mouse )
(Cmax) drug achieves after

administration.[3]

No adverse effects

were reported at a
Adverse Effects None Observed Mouse dose of 1,000 mg/kg,

suggesting a good

safety profile.[3]

Table 3: In Vivo Efficacy in a MASH Mouse Model
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Parameter Dosage Model Key Findings
Demonstrated a
) significant decrease in
Gubra-Amylin (GAN) ] )
] body weight and liver
Efficacy 200 mg/kg/day Mouse Model of

MASH

triglyceride levels
without affecting body

temperature.[3]

Mechanism of Action: Mitochondrial Uncoupling

SHO1122147 acts by disrupting the coupling between the electron transport chain and ATP

synthesis. In healthy mitochondria, the pumping of protons into the intermembrane space

creates a proton motive force that drives ATP production as protons flow back into the matrix

through ATP synthase. SHO1122147, as a protonophore, provides an alternative route for

protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This uncoupling of

respiration from ATP synthesis leads to an increase in the oxygen consumption rate as the

electron transport chain attempts to maintain the proton gradient, dissipating the energy as

heat.
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Caption: Mechanism of SHO1122147 as a mitochondrial uncoupler.

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to
characterize SHO1122147.

Oxygen Consumption Rate (OCR) Assay

This assay measures the rate at which cells consume oxygen, which is a direct indicator of
mitochondrial respiration. An increase in OCR upon treatment with a compound, without a
corresponding increase in ATP production, is a hallmark of mitochondrial uncoupling.

e Cell Line: L6 rat myoblasts.
o Apparatus: Agilent Seahorse XF Analyzer or similar fluorescence plate reader.
e Protocol:

o Cell Seeding: Seed L6 myoblasts in a Seahorse XF cell culture microplate at a density of
5x10% cells/well and culture overnight.

o Medium Exchange: On the day of the assay, replace the culture medium with a Seahorse
XF assay medium pre-warmed to 37°C.

o Incubation: Incubate the plate at 37°C in a non-CO2 incubator for 30-60 minutes to allow
temperature and pH to equilibrate.

o Compound Injection: Prepare a stock solution of SHO1122147 and inject it into the wells
to achieve the desired final concentrations.

o Measurement: Place the plate in the Seahorse XF Analyzer and perform real-time
measurements of the oxygen consumption rate. The instrument typically measures OCR
every 5-8 minutes over a period of 90-120 minutes.
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o Data Analysis: The change in OCR over time is used to determine the EC50 of the
compound.

Pharmacokinetic (PK) Studies in Mice

These studies are essential to understand the absorption, distribution, metabolism, and
excretion (ADME) profile of SHO1122147 in a living organism.

e Species: C57BL/6 or similar mouse strain.

e Protocol:

o

Dosing: Administer SHO1122147 to mice via the intended clinical route (e.g., oral gavage
(PO) or intravenous (1V) injection).

o Serial Sampling: Collect blood samples (approximately 30 pL) from each mouse at
multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration.[2]
Sampling can be performed via submandibular or saphenous vein puncture.

o Plasma Preparation: Process the blood samples to separate plasma by centrifugation.

o Bioanalysis: Quantify the concentration of SHO1122147 in the plasma samples using a
validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

o Data Analysis: Plot the plasma concentration versus time to generate a PK profile. From
this profile, calculate key parameters such as half-life (t2), maximum concentration
(Cmax), and area under the curve (AUC).

Efficacy Study in Gubra-Amylin (GAN) MASH Mouse
Model

The GAN model is a diet-induced obese mouse model that develops key features of human
MASH, making it suitable for evaluating the therapeutic efficacy of drug candidates.[1][5]

¢ Model: Male C57BL/6J mice fed a Gubra-Amylin NASH (GAN) diet (high in fat, fructose, and
cholesterol) for an extended period (e.g., 28-30 weeks) to induce MASH.[1][6]

e Protocol:
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o Disease Induction: House mice on the GAN diet until they develop MASH pathology, which
can be confirmed by biopsy.

o Treatment Groups: Randomize the MASH mice into a vehicle control group and a
treatment group receiving SHO1122147 (200 mg/kg/day) via oral gavage.

o Treatment Period: Administer the treatment daily for a specified duration (e.g., 8-12
weeks).

o Monitoring: Monitor body weight, food intake, and body temperature throughout the study.

o Terminal Analysis: At the end of the treatment period, euthanize the mice and collect blood
and liver tissue.

o Endpoints:
» Serum Analysis: Measure levels of liver enzymes (e.g., ALT, AST) and lipids.
» Liver Analysis: Measure liver weight and quantify liver triglyceride levels.

» Histopathology: Perform histological staining (e.g., H&E, Sirius Red) on liver sections to
assess steatosis, inflammation, ballooning, and fibrosis (NAFLD Activity Score).
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Preclinical Evaluation Workflow for SHO1122147
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Caption: Experimental workflow for the evaluation of SHO1122147.

Novelty and Significance

The novelty of SHO1122147 lies in its potential to address the dual challenges of obesity and
MASH through a targeted mechanism of mitochondrial uncoupling.[3] Unlike many metabolic
drugs that focus on appetite suppression or glucose control, SHO1122147 directly increases
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energy expenditure. The findings that it is efficacious in reducing liver fat and body weight in a
relevant animal model without causing changes in body temperature highlight its potential for a
favorable therapeutic window.[3] Further research to enhance the potency and pharmacokinetic
profile of this novel[1][2][3]oxadiazolo[3,4-b]pyridin-7-ol scaffold is warranted to explore its full
therapeutic potential.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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